methyl 2-[4-(1,3-benzoxazol-2-yl)phenyl]acetate
Overview
Description
methyl 2-[4-(1,3-benzoxazol-2-yl)phenyl]acetate is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(1,3-benzoxazol-2-yl)phenyl]acetate typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole core. This is followed by esterification to introduce the methyl ester group. Common reagents used in these reactions include anhydrous potassium carbonate, ethyl chloroacetate, and hydrazine hydrate .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of catalysts to improve yield and efficiency. For example, magnetic solid acid nanocatalysts have been employed to facilitate the synthesis of benzoxazole derivatives under reflux conditions . These methods are scalable and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[4-(1,3-benzoxazol-2-yl)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazole ring .
Scientific Research Applications
methyl 2-[4-(1,3-benzoxazol-2-yl)phenyl]acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of methyl 2-[4-(1,3-benzoxazol-2-yl)phenyl]acetate involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways . In cancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-((benzoxazol-2-ylthio)methyl)-1H-benzimidazol-1-yl)acetate
- 2-(benzo[d]oxazol-2-yl) aniline
- 2-((2,4-dichloroquinolin-8-yl)benzo[d]oxazole)
Uniqueness
methyl 2-[4-(1,3-benzoxazol-2-yl)phenyl]acetate is unique due to its specific structural features and the presence of the methyl ester group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C16H13NO3 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
methyl 2-[4-(1,3-benzoxazol-2-yl)phenyl]acetate |
InChI |
InChI=1S/C16H13NO3/c1-19-15(18)10-11-6-8-12(9-7-11)16-17-13-4-2-3-5-14(13)20-16/h2-9H,10H2,1H3 |
InChI Key |
VPYIUNFTBVAXHC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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